molecular formula C10H14ClNO3 B14700016 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride CAS No. 15051-99-7

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride

Cat. No.: B14700016
CAS No.: 15051-99-7
M. Wt: 231.67 g/mol
InChI Key: MKTSDZPEOYEROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves its interaction with molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes. For example, tetrahydroisoquinoline derivatives are known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to their neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and diol groups allows for unique interactions with biological targets and enables diverse chemical transformations .

Properties

CAS No.

15051-99-7

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10-2-6-4-11-5-9(13)7(6)3-8(10)12;/h2-3,9,11-13H,4-5H2,1H3;1H

InChI Key

MKTSDZPEOYEROA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CNCC2=C1)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.